

Structural Analysis of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

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Compound of Interest

Compound Name: 1-Hydroxymethyl-4-oxoadamantane

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Abstract

1-Hydroxymethyl-4-oxoadamantane is a functionalized diamondoid of significant interest in medicinal chemistry and materials science due to its rigid cage-like structure and versatile functional groups. This technical guide provides a comprehensive overview of the structural analysis of this compound, leveraging data from analogous adamantane derivatives to predict its crystallographic, spectroscopic, and physical properties. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and application.

Introduction

Adamantane and its derivatives are characterized by a unique tricyclic alkane structure that imparts exceptional thermal stability and lipophilicity. The introduction of functional groups, such as a hydroxymethyl and a keto group in **1-Hydroxymethyl-4-oxoadamantane**, offers opportunities for diverse chemical modifications, making it a valuable building block in drug design and polymer chemistry. A thorough understanding of its three-dimensional structure and spectroscopic behavior is crucial for predicting its interactions with biological targets and for the rational design of novel materials.

While specific experimental data for **1-Hydroxymethyl-4-oxoadamantane** is not readily available in the public domain, this guide extrapolates likely structural features from closely

related and well-characterized adamantane derivatives, including adamantane-1-carboxylic acid and various hydroxylated and functionalized adamantanes.

Predicted Crystallographic and Physical Data

The structural parameters of the adamantane cage are highly conserved across its derivatives. The following table summarizes the predicted crystallographic and physical data for **1-Hydroxymethyl-4-oxoadamantane**, based on the analysis of adamantane-1-carboxylic acid.

[1]

Parameter	Predicted Value	Basis of Prediction
Crystal System	Triclinic	Based on the crystal structure of adamantane-1-carboxylic acid.[1]
Space Group	P-1	Based on the crystal structure of adamantane-1-carboxylic acid.[1]
Molecular Formula	C ₁₁ H ₁₆ O ₂	
Molecular Weight	180.24 g/mol	
C-C Bond Length (avg.)	1.54 Å	The geometry of the adamantane skeleton is not significantly affected by substitution.[1]
C-C-C Bond Angle (avg.)	109.5°	Consistent with the expected tetrahedral angle in the adamantane cage.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of adamantane derivatives. The predicted ¹H and ¹³C NMR chemical shifts for **1-Hydroxymethyl-4-oxoadamantane** are

presented below. These predictions are based on the known spectral data of adamantane and its functionalized analogs.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted ^1H NMR Chemical Shifts (in ppm, relative to TMS)

Proton Assignment	Predicted Chemical Shift (δ)	Multiplicity
-CH ₂ OH (Hydroxymethyl)	~3.5	Singlet
Protons adjacent to C=O	~2.5 - 2.8	Multiplet
Bridgehead Protons (CH)	~2.2 - 2.4	Multiplet
Methylene Protons (CH ₂)	~1.8 - 2.1	Multiplet

Predicted ^{13}C NMR Chemical Shifts (in ppm, relative to TMS)

Carbon Assignment	Predicted Chemical Shift (δ)
C=O (Ketone)	> 200
-CH ₂ OH (Hydroxymethyl)	~65 - 70
Bridgehead C-OH	~70 - 75
Bridgehead Carbons (CH)	~35 - 45
Methylene Carbons (CH ₂)	~28 - 38

Mass Spectrometry (MS)

Electron ionization mass spectrometry of adamantane derivatives typically shows fragmentation patterns dominated by the stable adamantyl cation. The fragmentation of **1-Hydroxymethyl-4-oxoadamantane** is expected to follow similar pathways.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Predicted Fragmentation Pathways

m/z Value	Predicted Fragment Ion
180	$[M]^+$ (Molecular Ion)
162	$[M - H_2O]^+$
151	$[M - CHO]^+$
135	Adamantyl cation $[C_{10}H_{15}]^+$
122	$[M - C_3H_6O]^+$

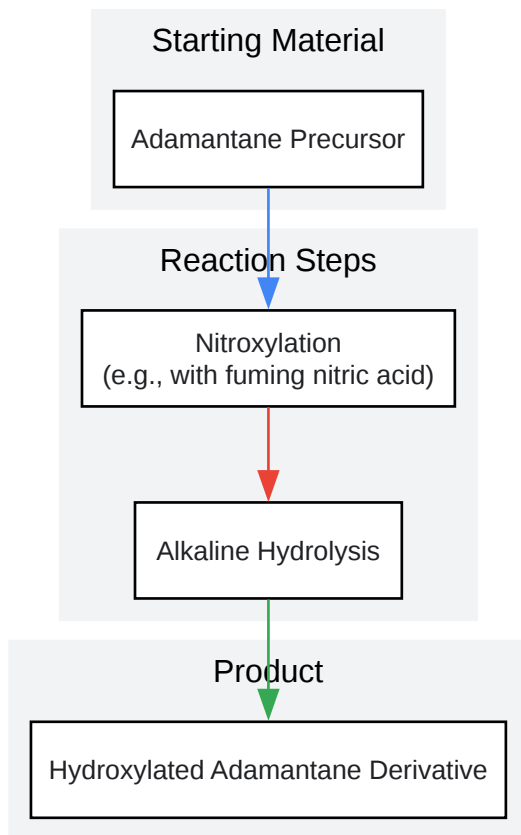
Experimental Protocols

The following are generalized experimental protocols for the structural characterization of adamantane derivatives, which can be adapted for **1-Hydroxymethyl-4-oxoadamantane**.

Synthesis of Adamantane Derivatives

A general method for the synthesis of hydroxylated adamantane derivatives involves the successive nitroxylation of a suitable adamantane precursor, followed by hydrolysis.[\[11\]](#)

Synthesis Workflow for Hydroxylated Adamantanes



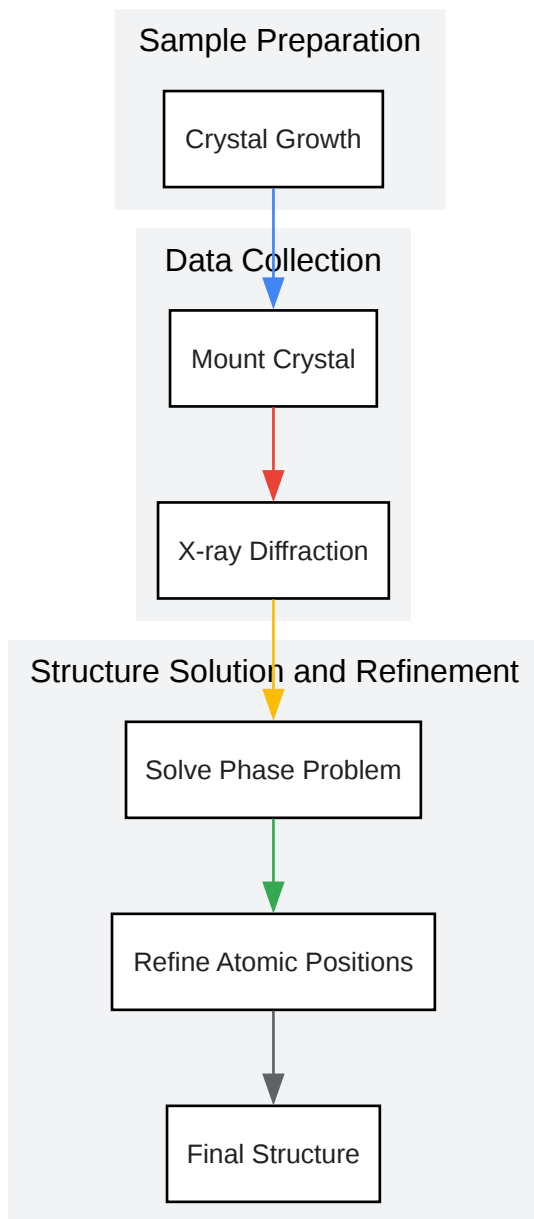
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Caption: Generalized synthesis workflow for hydroxylated adamantanes.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.

X-ray Crystallography Workflow



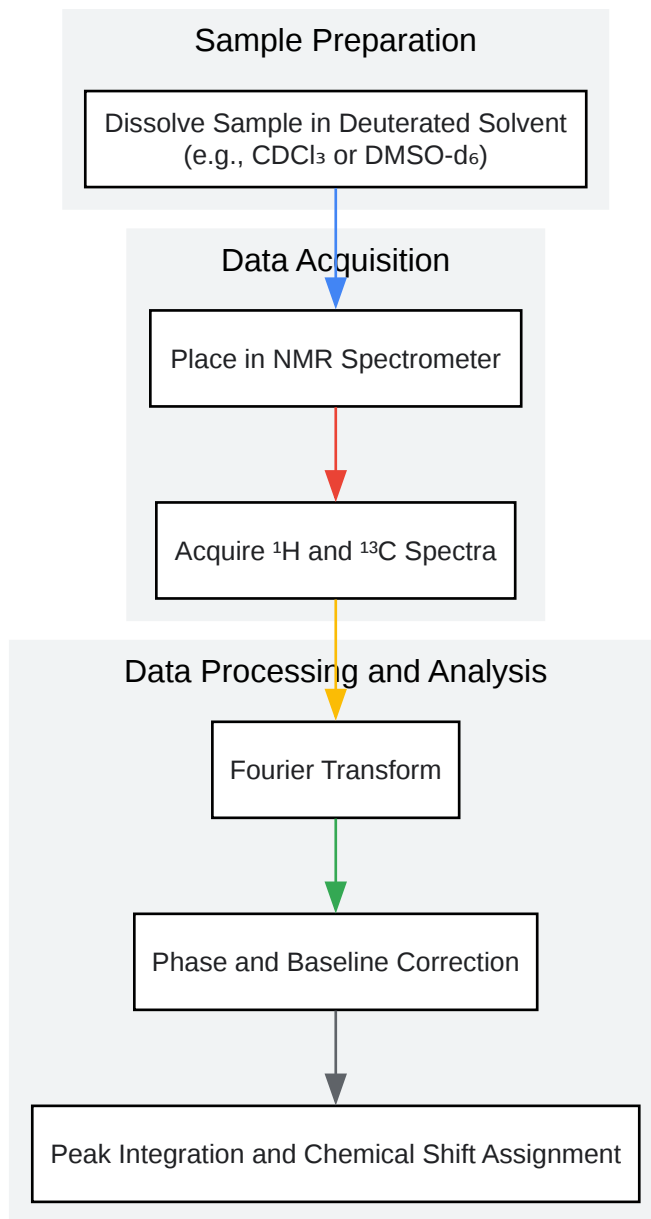
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Caption: Standard workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

NMR Spectroscopy Workflow



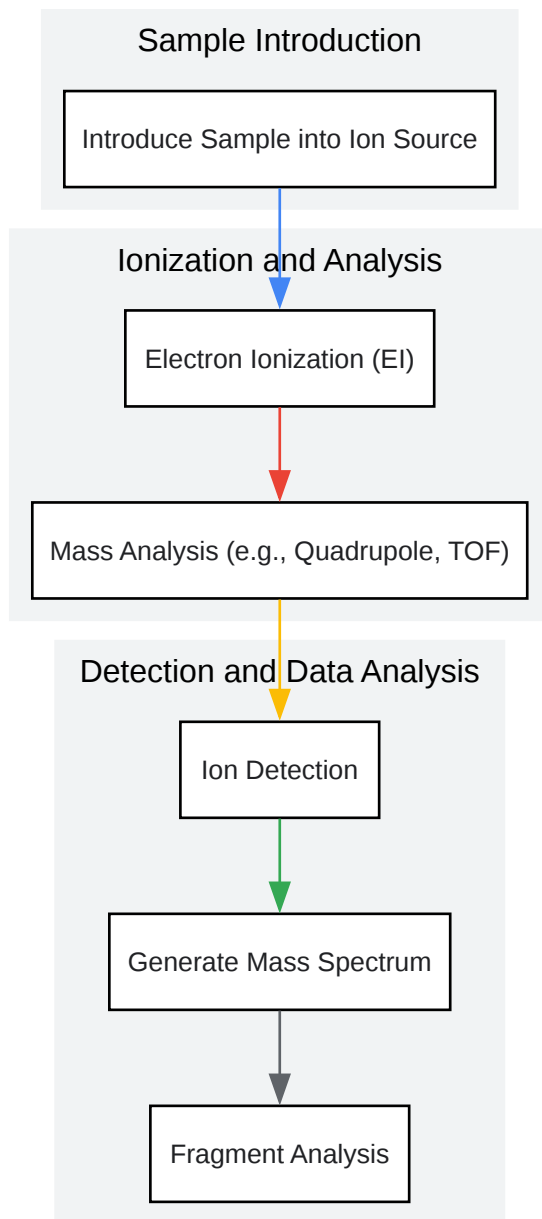
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Caption: General workflow for acquiring and processing NMR spectra.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Mass Spectrometry Workflow



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Caption: A typical workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive structural analysis of **1-Hydroxymethyl-4-oxoadamantane** based on the known characteristics of analogous adamantane derivatives. The presented data and experimental protocols offer a solid foundation for researchers,

scientists, and drug development professionals working with this and related compounds. Further experimental validation is encouraged to confirm the predicted structural and spectroscopic properties.

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